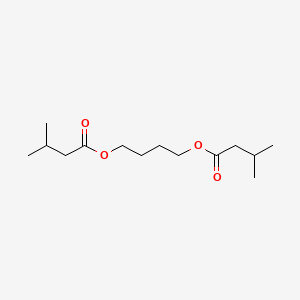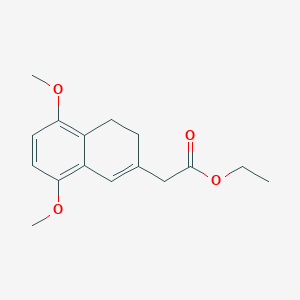
Ethyl (5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester is a chemical compound with the molecular formula C16H20O4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of methoxy groups and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester typically involves the esterification of 2-naphthaleneacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-Naphthaleneacetic acid+EthanolH2SO42-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-naphthaleneacetic acid derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 2-naphthaleneethanol, 3,4-dihydro-5,8-dimethoxy-.
Substitution: Formation of nitro or bromo derivatives of the naphthalene ring.
Applications De Recherche Scientifique
2-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthaleneacetic acid: The parent compound without the methoxy and ethyl ester groups.
3,4-Dihydro-5,8-dimethoxy-2-naphthoic acid: A similar compound with carboxylic acid functionality instead of the ester group.
Ethyl 2-naphthoate: A compound with a similar ester group but lacking the methoxy groups.
Uniqueness
2-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester is unique due to the presence of both methoxy groups and an ethyl ester functional group, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various research applications and differentiate it from other naphthalene derivatives.
Propriétés
Numéro CAS |
63625-96-7 |
|---|---|
Formule moléculaire |
C16H20O4 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
ethyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C16H20O4/c1-4-20-16(17)10-11-5-6-12-13(9-11)15(19-3)8-7-14(12)18-2/h7-9H,4-6,10H2,1-3H3 |
Clé InChI |
FIMVMPLAFJFDLJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC2=C(C=CC(=C2CC1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


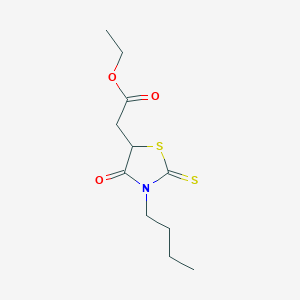
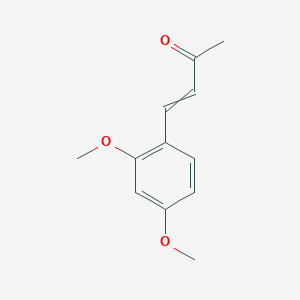
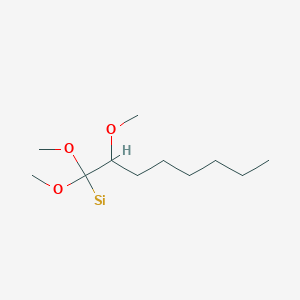
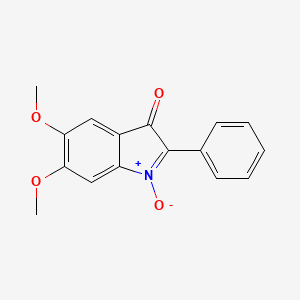

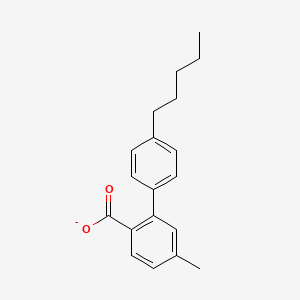
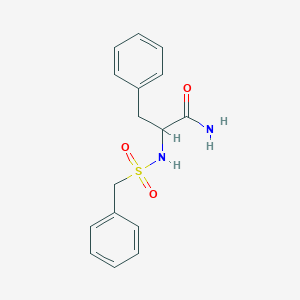
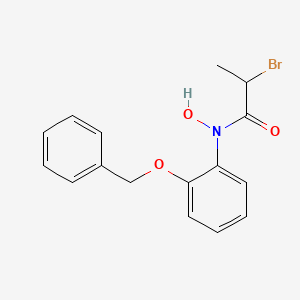
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)
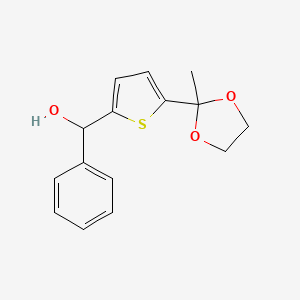
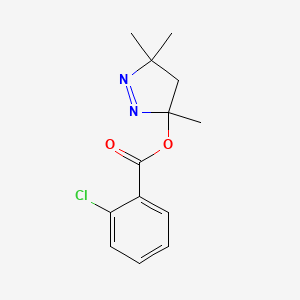

![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)
